molecular formula C8H9NO2S B8703467 (RS)-6-Carboxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

(RS)-6-Carboxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B8703467
M. Wt: 183.23 g/mol
InChI Key: FNGWISQXDVSNIG-UHFFFAOYSA-N
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Patent
US07612089B2

Procedure details

A suspension of (D,L) 3-(2-thienyl)-alanine (302 mg, 1.77 mmol) in 37% aq. HCHO (4 mL) was heated at 60° C. for 2 h. The suspension became clear. It was concentrated in vacuo to give the titled compound (323 mg), which was used in the next step without further purification. MS 184.3 (M+H)
Quantity
302 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C@@H:7]([C:9]([OH:11])=[O:10])[NH2:8].[CH2:12]=O>>[S:1]1[C:2]2[CH2:6][CH:7]([C:9]([OH:11])=[O:10])[NH:8][CH2:12][C:3]=2[CH:4]=[CH:5]1

Inputs

Step One
Name
Quantity
302 mg
Type
reactant
Smiles
S1C(=CC=C1)C[C@H](N)C(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=2CNC(CC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 323 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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